1-Hydroxy-3-methylpyrazin-2-imine
Description
1-Hydroxy-3-methylpyrazin-2-imine is a pyrazine derivative characterized by a hydroxyl (-OH) group at position 1, a methyl (-CH₃) group at position 3, and an imine (=NH) group at position 2. Pyrazine derivatives are heterocyclic aromatic compounds with two nitrogen atoms in a six-membered ring, often used in pharmaceuticals, agrochemicals, and flavoring agents.
Properties
CAS No. |
103965-75-9 |
|---|---|
Molecular Formula |
C5H7N3O |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
1-hydroxy-3-methylpyrazin-2-imine |
InChI |
InChI=1S/C5H7N3O/c1-4-5(6)8(9)3-2-7-4/h2-3,6,9H,1H3 |
InChI Key |
GCWLMIIVTIHVBD-UHFFFAOYSA-N |
SMILES |
CC1=NC=CN(C1=N)O |
Canonical SMILES |
CC1=NC=CN(C1=N)O |
Synonyms |
Pyrazinamine, 3-methyl-, 1-oxide (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-pyrazinamine 1-oxide typically involves the oxidation of 3-Methyl-2-pyrazinamine. One common method is the use of hydrogen peroxide (H2O2) as an oxidizing agent under acidic conditions. The reaction proceeds as follows: [ \text{3-Methyl-2-pyrazinamine} + \text{H}_2\text{O}_2 \rightarrow \text{3-Methyl-2-pyrazinamine 1-oxide} + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of 3-Methyl-2-pyrazinamine 1-oxide may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions can be optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-pyrazinamine 1-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxide group back to an amine group.
Substitution: The methyl and amine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) for halogenation reactions.
Major Products Formed
Oxidation: More oxidized pyrazine derivatives.
Reduction: 3-Methyl-2-pyrazinamine.
Substitution: Various substituted pyrazine derivatives depending on the substituent introduced.
Scientific Research Applications
3-Methyl-2-pyrazinamine 1-oxide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-2-pyrazinamine 1-oxide involves its interaction with specific molecular targets. The oxide group can participate in redox reactions, influencing cellular processes. The compound may also interact with enzymes and proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Pyrazine Derivatives
Structural and Functional Group Variations
2-Methoxy-3-(1-methylpropyl)pyrazine ()
- Substituents : Methoxy (-OCH₃) at position 2, sec-butyl at position 3.
- Properties: Lower polarity (methoxy vs. hydroxyl) results in higher volatility, making it suitable as a flavoring agent (FEMA No. 3433).
- Applications : Used in artificial flavoring due to its aroma profile.
Comparison with Target :
- Polarity : The hydroxyl group in 1-Hydroxy-3-methylpyrazin-2-imine increases hydrophilicity, reducing volatility compared to the methoxy analog.
- Reactivity : Hydroxyl groups are prone to oxidation, requiring stabilizers, whereas methoxy groups are more stable.
Imidazo-Pyrrolo-Pyrazine Derivatives ()
Comparison with Target :
- Complexity : The target’s simpler structure may ease synthesis but limit biological potency compared to fused-ring analogs.
- Bioactivity: The imine group in the target could act as a hydrogen-bond donor, mimicking pharmacophores in drug candidates.
3-Methyl-2-(pyrazin-2-yl)butan-1-amine ()
Comparison with Target :
Physicochemical Properties (Inferred)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
